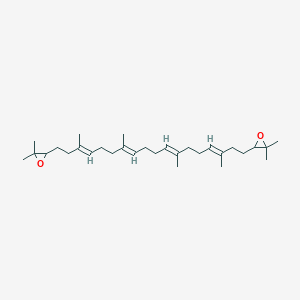

2,3,22,23-DIOXIDOSQUALENE (MIXTURE OF DIASTEREOMERS)

Vue d'ensemble

Description

2,3,22,23-Dioxidosqualene (DOS) is a polycyclic triterpenoid derivative of squalene, characterized by two epoxide groups at positions 2,3 and 22,22. It exists as a mixture of diastereomers due to stereochemical variations at these positions . DOS serves as a critical substrate for oxidosqualene cyclase (OSC), an enzyme that catalyzes its conversion into 24,25-oxidolanosterol, a key intermediate in the cholesterol shunt pathway . This pathway diverges from the canonical cholesterol biosynthesis route, leading to the production of 24(S),25-epoxycholesterol, a regulator of liver X receptors (LXRs) involved in cholesterol homeostasis .

DOS is commercially available (e.g., Echelon Biosciences S-0302) and has been utilized in studies on parasitic infections, cancer therapy, and plant secondary metabolism. For example, OSC inhibitors targeting Trypanosoma cruzi cause DOS accumulation, blocking ergosterol synthesis and impairing parasite growth .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dioxidosqualene can be synthesized through the epoxidation of squalene. One common method involves the use of N-bromosuccinimide (NBS) in tetrahydrofuran (THF) under a nitrogen atmosphere. The reaction is typically carried out at low temperatures (0°C) to ensure the selective formation of the epoxide .

Industrial Production Methods

Industrial production of dioxidosqualene often involves biotechnological approaches, such as the genetic engineering of microorganisms like Saccharomyces cerevisiae. By manipulating the ergosterol synthesis pathway, researchers can enhance the production of dioxidosqualene and other triterpenoids .

Analyse Des Réactions Chimiques

Types of Reactions

Dioxidosqualene undergoes various chemical reactions, including:

Oxidation: Conversion to triterpenoids and sterols.

Cyclization: Formation of complex triterpene structures through the action of oxidosqualene cyclase enzymes.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or peracids are commonly used oxidizing agents.

Cyclization: Enzymatic reactions involving oxidosqualene cyclase under physiological conditions.

Major Products Formed

Triterpenoids: Such as β-amyrin, lupeol, and dammarenediol II.

Sterols: Including cholesterol and ergosterol.

Applications De Recherche Scientifique

Biochemical Pathways and Cholesterol Biosynthesis

2,3,22,23-Dioxidosqualene serves as an important intermediate in the cholesterol biosynthetic pathway. The compound undergoes cyclization catalyzed by oxidosqualene-lanosterol cyclase to form 24,25-oxidolanosterol. This reaction is crucial as it regulates the flow of metabolic intermediates towards cholesterol synthesis. Studies have shown that the specificity of OSC for 2,3,22,23-dioxidosqualene can vary significantly based on the enzyme preparation used (purified vs. microsomal), impacting the efficiency of cholesterol production .

Table 1: Cyclization Efficiency of 2,3,22,23-Dioxidosqualene

| Enzyme Preparation | Cyclization Efficiency (V/Km Ratio) |

|---|---|

| Purified OSC | Lower than microsomal |

| Microsomal OSC | Highest efficiency (~5) |

Therapeutic Applications

The inhibition of OSC has been identified as a potential therapeutic target for various diseases linked to cholesterol metabolism and lipid disorders. Compounds derived from 2,3,22,23-dioxidosqualene or its analogs have been explored for their ability to inhibit OSC activity. This inhibition can lead to reduced cholesterol levels, making it a candidate for developing cholesterol-lowering drugs .

Case Study: Inhibition Mechanisms

Research has demonstrated that certain derivatives of umbelliferone can act as inhibitors of OSC. These compounds were shown to effectively reduce cholesterol synthesis in experimental models by targeting the enzymatic activity associated with 2,3-dioxidosqualene . Such findings highlight the potential for developing new pharmacological agents based on this compound's structure.

Metabolic Engineering and Terpenoid Production

The production of terpenoids in engineered yeast strains has gained traction as a method for sustainable bioproduction of valuable compounds. 2,3,22,23-Dioxidosqualene is utilized as a substrate in these engineered pathways to facilitate the synthesis of various terpenoids . The metabolic engineering approaches allow for enhanced yields and specific product profiles.

Table 2: Terpenoid Production Strategies

| Strategy | Description | Example Products |

|---|---|---|

| Pathway Optimization | Enhancing flux through metabolic pathways | Squalene derivatives |

| Enzyme Engineering | Modifying enzyme specificity and activity | Triterpenes |

| Co-factor Manipulation | Altering co-factors to improve yield | Steroid precursors |

Mécanisme D'action

Dioxidosqualene exerts its effects primarily through its role as a substrate for oxidosqualene cyclase enzymes. These enzymes catalyze the cyclization of dioxidosqualene to form various triterpenoid and sterol structures. The molecular targets include the active sites of oxidosqualene cyclase, where the substrate undergoes protonation, cyclization, rearrangement, and deprotonation to yield the final products .

Comparaison Avec Des Composés Similaires

Comparison with Structurally and Functionally Related Compounds

2,3-Oxidosqualene (Monooxidosqualene)

Structural Differences :

- Contains a single epoxide group at positions 2,3, unlike DOS, which has two epoxides (2,3 and 22,23) .

Biosynthetic Role : - A central intermediate in the canonical cholesterol pathway, converted by OSC into lanosterol, the precursor to cholesterol and ergosterol . Biological Impact:

- Inhibition of OSC in T. cruzi leads to accumulation of both 2,3-oxidosqualene and DOS, disrupting sterol synthesis and parasite viability .

Applications : - Used to study cholesterol biosynthesis inhibitors (e.g., statins) and antifungal agents targeting ergosterol production .

Lanosterol and Ergosterol

Structural Differences :

- Lanosterol and ergosterol are tetracyclic triterpenoids, lacking epoxide groups present in DOS. Functional Comparison:

- Lanosterol is a direct product of 2,3-oxidosqualene cyclization, while DOS bypasses lanosterol formation in the shunt pathway .

- Ergosterol, a fungal sterol, is depleted when OSC is inhibited, whereas DOS accumulates as a metabolic "dead-end" product .

Therapeutic Relevance : - Ketoconazole (targeting lanosterol C14-demethylase) depletes ergosterol, while OSC inhibitors block both lanosterol and DOS-derived pathways .

24(S),25-Epoxycholesterol

Relationship to DOS :

- A downstream metabolite of DOS via the shunt pathway, acting as an LXR agonist to promote cholesterol efflux . Contrast with Canonical Pathway:

Key Research Findings

1) caused 47% growth inhibition in T. cruzi at 5 μM, with DOS accumulation (Rf = 0.28 on TLC) and depletion of lanosterol/ergosterol .

Cancer Therapy :

- In glioblastoma, shifting cholesterol synthesis to the DOS shunt pathway via LSS inhibition increased 24,25-epoxycholesterol, triggering LXR-mediated cholesterol clearance and cell death .

Plant Metabolism: DOS is a precursor to ginsenosides (e.g., M-R2 in Panax vietnamensis), demonstrating its role in plant triterpenoid diversity .

Data Tables

Table 1: TLC and Bioactivity Data

| Compound | Rf Value | EC50 (T. cruzi) | Key Pathway |

|---|---|---|---|

| 2,3,22,23-Dioxidosqualene | 0.28 | N/A (accumulates) | Shunt (24,25-epoxycholesterol) |

| 2,3-Oxidosqualene | 0.35 | N/A (accumulates) | Canonical (cholesterol) |

| Lanosterol | 0.45 | Depleted | Canonical pathway |

Table 2: Commercial and Structural Details

| Parameter | 2,3,22,23-Dioxidosqualene | 2,3-Oxidosqualene |

|---|---|---|

| CAS Number | Mixture (Echelon S-0302) | 13159-28-7 |

| Supplier | Echelon Biosciences | Sigma-Aldrich |

| Diastereomer Complexity | High (mixture) | Single epoxide |

Activité Biologique

2,3,22,23-Dioxidosqualene (SDO) is a naturally occurring compound that plays a significant role in the biosynthesis of various triterpenoids. These compounds are recognized for their diverse biological activities, including anti-inflammatory, anti-cancer, and cholesterol-lowering effects. This article explores the biological activity of SDO, focusing on its biosynthesis, enzymatic interactions, and potential therapeutic applications.

Structure and Biosynthesis

2,3,22,23-Dioxidosqualene is derived from squalene through a series of enzymatic reactions. The key enzyme involved in its formation is squalene epoxidase (SQLE), which catalyzes the introduction of epoxide groups at specific positions on the squalene molecule. The reaction mechanism involves two epoxidation steps leading to the formation of SDO from 2,3-oxidosqualene (SQO) .

Biosynthetic Pathway:

- Squalene → 2,3-Oxidosqualene → 2,3,22,23-Dioxidosqualene

- Enzymes:

- Squalene Epoxidase (SQLE)

- 2,3-Oxidosqualene Cyclase (OSC)

Biological Activities

Research has highlighted several biological activities associated with SDO:

- Anticancer Properties : SDO has been implicated in inhibiting tumor growth and proliferation. Studies have shown that derivatives of SDO can induce apoptosis in cancer cells .

- Cholesterol Regulation : SDO plays a crucial role in cholesterol biosynthesis pathways. It can be converted into intermediates that regulate cholesterol levels in the body .

- Triterpenoid Production : As a precursor to various triterpenoids such as β-amyrin and lupeol, SDO contributes to the production of compounds with significant pharmacological properties .

Case Studies and Research Findings

Several studies have investigated the biological activity of SDO:

- Study on Triterpenoid Production : A recent study demonstrated that manipulating the expression of specific enzymes in Saccharomyces cerevisiae could enhance the production of triterpenoids from SDO. By optimizing the metabolic pathways involved in squalene biosynthesis, researchers achieved significant increases in triterpenoid yields .

- Enzymatic Characterization : Kinetic studies have shown that different preparations of oxidosqualene-lanosterol cyclase exhibit varying affinities for SDO. The specificity ratio for the diepoxide was found to be highest with microsomal enzyme preparations .

- Antitumor Activity : In vitro studies indicated that compounds derived from SDO exhibited potent antitumor activity against non-small cell lung carcinoma cell lines. The mechanism was linked to the induction of cell cycle arrest and apoptosis .

Data Tables

Q & A

Basic Research Questions

Q. How can researchers differentiate between diastereomers in 2,3,22,23-dioxidosqualene mixtures?

To distinguish diastereomers, nuclear magnetic resonance (NMR) spectroscopy is critical. For example, -NMR can resolve stereochemical differences at C-22 and C-23 by analyzing chemical shifts and coupling constants. Additionally, chiral chromatography (e.g., HPLC with chiral stationary phases) can separate diastereomers based on retention times. Studies on similar epoxy-squalene derivatives have demonstrated that diastereomer ratios (e.g., 23R:23S) can be quantified using integrated peak areas in chromatograms .

Q. What is the role of 2,3,22,23-dioxidosqualene in plant secondary metabolite biosynthesis?

This compound serves as a key intermediate in triterpenoid biosynthesis. In Panax ginseng, it is cyclized by oxidosqualene cyclase (OSC) to form dammarenediol-II, a precursor for ginsenosides. Experimental validation involves gene silencing of OSC and tracking metabolite depletion via LC-MS . In Siraitia grosvenorii, it contributes to mogrosides via similar enzymatic cascades, with pathway elucidation requiring isotope-labeled feeding experiments and heterologous expression in yeast .

Q. How can researchers quantify 2,3,22,23-dioxidosqualene in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is optimal. A validated method includes lipid extraction (e.g., Bligh-Dyer), derivatization to enhance ionization, and calibration using synthetic standards. Sensitivity can reach sub-picomolar levels, as demonstrated in studies on OSC activity in mammalian cells .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in oxidosqualene cyclase (OSC) inhibition studies using 2,3,22,23-dioxidosqualene?

Contradictions arise from structural heterogeneity (diastereomer ratios) and enzyme isoform specificity. To address this:

- Structural analysis : Co-crystallize OSC with the compound to identify binding pockets and stereochemical preferences.

- Kinetic assays : Compare and values for individual diastereomers using purified OSC isoforms (e.g., human vs. fungal).

- Computational modeling : Molecular dynamics simulations can predict diastereomer-enzyme interactions .

Q. How does diastereomer composition affect the enzymatic cyclization of 2,3,22,23-dioxidosqualene?

Diastereomer ratios influence cyclization efficiency and product profiles. For example, a 2:1 ratio of 23R:23S diastereomers in epoxidation reactions leads to preferential formation of 24(S),25-epoxylanosterol in cholesterol synthesis. Experimental validation involves:

- Stereoselective synthesis : Use chiral catalysts to control diastereomer ratios.

- Enzyme kinetics : Measure turnover rates for each diastereomer using -labeled substrates .

Q. What methodologies are used to study the regulatory role of 2,3,22,23-dioxidosqualene in cholesterol homeostasis?

- Gene knockout models : CRISPR-Cas9-mediated OSC deletion in hepatocytes, followed by lipidomic profiling (e.g., UPLC-QTOF-MS).

- Transcriptomics : RNA-seq to identify downstream genes (e.g., SREBP-2) affected by compound accumulation.

- In vivo tracing : Administer -labeled squalene to track flux through the cholesterol pathway .

Q. How can computational tools predict the bioactivity of 2,3,22,23-dioxidosqualene derivatives?

Propriétés

IUPAC Name |

3-[(3E,7E,11E,15E)-18-(3,3-dimethyloxiran-2-yl)-3,7,12,16-tetramethyloctadeca-3,7,11,15-tetraenyl]-2,2-dimethyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-23(15-11-17-25(3)19-21-27-29(5,6)31-27)13-9-10-14-24(2)16-12-18-26(4)20-22-28-30(7,8)32-28/h13-14,17-18,27-28H,9-12,15-16,19-22H2,1-8H3/b23-13+,24-14+,25-17+,26-18+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KABSNIWLJXCBGG-TXLDAEQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC=C(C)CCC=C(C)CCC1C(O1)(C)C)CCC=C(C)CCC2C(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CC/C=C(/CC/C=C(/CCC1OC1(C)C)\C)\C)/CC/C=C(/CCC2OC2(C)C)\C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31063-19-1 | |

| Record name | 2,3,22,23-Dioxidosqualene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031063191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.